molecular formula C21H32FN5O3 B2760671 N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 906151-02-8

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No. B2760671
CAS RN: 906151-02-8
M. Wt: 421.517
InChI Key: BEOBOAGXBFFLDX-UHFFFAOYSA-N
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Description

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C21H32FN5O3 and its molecular weight is 421.517. The purity is usually 95%.
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Scientific Research Applications

Neurokinin-1 Receptor Antagonism

Research has identified compounds structurally related to "N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide" as potent neurokinin-1 (NK-1) receptor antagonists. These compounds have been evaluated for their efficacy in pre-clinical tests relevant to clinical conditions like emesis and depression, demonstrating significant potential for the treatment of these conditions due to their long central duration of action and high water solubility, which enhances their clinical administration profile (Harrison et al., 2001).

Anticonvulsant Activity

Hybrid compounds derived from structural motifs similar to "this compound" have shown broad-spectrum anticonvulsant activity in preclinical seizure models. These studies have synthesized and evaluated new hybrid molecules combining chemical fragments of well-known antiepileptic drugs, displaying high protection in maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ) tests, and pharmacoresistant limbic seizures models (Kamiński et al., 2015).

Antibacterial and Antioxidant Activities

A compound incorporating the structural framework of "this compound" has demonstrated remarkable antibacterial and antioxidant activities. Specifically, synthesized morpholine derivatives have been screened for their efficacy against various bacterial strains and evaluated for their antioxidant capacity, showing promising results that could lead to the development of new therapeutic agents (Mamatha S.V et al., 2019).

Ionic Liquids and Material Science

Research into the synthesis and characterization of N-alkyl- and N-fluoroalkyl-substituted morpholines, related to the compound , has led to the development of new ionic liquids with potential applications in material science. These ionic liquids, characterized by their low melting points and high thermal stability, are synthesized through reactions involving morpholine derivatives, highlighting their versatility and potential for various industrial applications (Kim et al., 2004).

properties

IUPAC Name

N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32FN5O3/c1-25-8-10-27(11-9-25)19(17-2-4-18(22)5-3-17)16-24-21(29)20(28)23-6-7-26-12-14-30-15-13-26/h2-5,19H,6-16H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOBOAGXBFFLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCCN2CCOCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32FN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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